molecular formula C11H10BrN3O2S B476671 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide CAS No. 54819-76-0

2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B476671
CAS No.: 54819-76-0
M. Wt: 328.19g/mol
InChI Key: ILUURQZRUVBUDF-UHFFFAOYSA-N
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Description

2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide is a thiazolidinone derivative characterized by a 4-bromophenyl acetamide group attached to a 2-amino-4-oxo-thiazol ring. Its molecular formula is C₁₁H₁₀BrN₃O₂S (molecular weight: 328.19 g/mol) . The bromine substituent on the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2S/c12-6-1-3-7(4-2-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUURQZRUVBUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bromoacetamide with Thiourea

A common approach involves reacting 2-bromo-N-(4-bromophenyl)acetamide with thiourea in a polar aprotic solvent (e.g., acetone or DMF) under basic conditions. Potassium carbonate (K₂CO₃) is often used to deprotonate thiourea, facilitating nucleophilic attack on the α-carbon of the bromoacetamide. The reaction proceeds via a two-step mechanism:

  • Thioureide intermediate formation : Thiourea attacks the electrophilic α-carbon, displacing bromide and forming a thioether linkage.

  • Intramolecular cyclization : The amine group of the thioureide intermediate attacks the carbonyl carbon, eliminating water and forming the 4,5-dihydrothiazol-4-one ring.

Representative conditions :

  • Solvent : Anhydrous acetone

  • Base : K₂CO₃ (1.2 equiv)

  • Temperature : Reflux (70°C)

  • Time : 6–8 hours

Functionalization of the Thiazole Ring

After cyclization, the 2-amino group on the thiazole ring is introduced via hydrolysis or substitution.

Amination via Hydrolysis of Thioamide Intermediates

In some protocols, the thiazole intermediate is initially synthesized with a thioamide group at position 2, which is subsequently hydrolyzed to an amine using aqueous ammonia or hydrazine hydrate. For example:

  • Thioamide formation : Cyclization with thiourea yields 2-thioxo-4,5-dihydrothiazole.

  • Hydrolysis : Treatment with hydrazine hydrate in ethanol converts the thioamide to an amine, yielding the 2-amino-4-oxothiazole scaffold.

Key analytical validation :

  • IR spectroscopy : Loss of thioamide C=S stretch (~1,200 cm⁻¹) and appearance of N–H bends (~1,650 cm⁻¹).

  • ¹H NMR : A singlet at δ 3.40–4.20 ppm confirms the NH₂ group.

Acetamide Side-Chain Introduction

The N-(4-bromophenyl)acetamide moiety is typically introduced before thiazole cyclization to avoid side reactions.

Bromophenyl Acetamide Synthesis

4-Bromoaniline is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(4-bromophenyl)acetamide. This intermediate is then used in the cyclization step with thiourea.

Reaction specifics :

  • Solvent : 1,4-Dioxane or dichloromethane

  • Base : Triethylamine (1.1 equiv)

  • Temperature : 0–5°C (initial), then 70°C

Optimization Strategies

Solvent and Base Selection

  • Solvent polarity : Higher yields are achieved in acetone (dielectric constant ~20.7) compared to DMF, likely due to better solubility of intermediates.

  • Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation of thiourea.

Temperature Control

Maintaining reflux conditions (~70°C) accelerates cyclization but requires careful monitoring to prevent decomposition.

Analytical Characterization

Technique Key Observations
¹H NMR - δ 7.45–7.60 ppm (4H, aromatic BrC₆H₄)
- δ 4.20 ppm (2H, CH₂CO)
IR - 3,450 cm⁻¹ (N–H stretch)
- 1,690 cm⁻¹ (C=O amide)
Mass Spectrometry Molecular ion peak at m/z 328.19 (C₁₁H₁₀BrN₃O₂S)

Challenges and Limitations

  • Regioselectivity : Competing reactions at the α-carbon of acetamide can yield isomeric byproducts.

  • Purification : Recrystallization from ethanol is required to remove unreacted 4-bromoaniline, reducing overall yield (~60–70%).

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Cyclization in acetone 68%>95%Scalable, minimal byproducts
DMF-based synthesis 55%90%Faster reaction time

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The presence of the thiazole ring is crucial for enhancing activity against a range of pathogens.

  • Mechanism of Action : Thiazole derivatives often disrupt bacterial cell wall synthesis and interfere with metabolic pathways, leading to cell death.
  • Case Study : A study demonstrated that derivatives containing the thiazole moiety exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli showed minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics such as ampicillin and streptomycin .
  • Data Table :
CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus5
Compound BEscherichia coli10
Compound CPseudomonas aeruginosa15

Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively studied, with promising results against various cancer cell lines.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and inhibition of cell cycle progression.
  • Case Study : In a recent investigation, a series of thiazole derivatives were tested against several human cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma). Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .
  • Data Table :
CompoundCell LineIC50 (µM)Reference
Compound DA54915
Compound EU25120
Compound FMCF-725

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have also been explored, showing potential in treating epilepsy.

  • Mechanism of Action : These compounds may modulate neurotransmitter systems or inhibit ion channels involved in neuronal excitability.
  • Case Study : In a picrotoxin-induced convulsion model, certain thiazole derivatives showed significant reduction in seizure frequency and duration compared to control groups .
  • Data Table :
CompoundSeizure Frequency Reduction (%)Reference
Compound G70
Compound H65

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the bromophenyl group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Tautomerism: Compounds like 3a-A and 3c-A exist as tautomeric mixtures (e.g., imino vs. amino forms), affecting their stability and NMR spectra .

Key Observations :

  • Hantzsch cyclization is favored for simplicity and moderate yields (75–81%) .
  • Bromophenyl derivatives may require optimized conditions due to steric and electronic effects .

Physicochemical and Spectral Properties

NMR Spectral Data

  • Tautomeric Mixtures : Compounds like 3a-A exhibit split signals in ¹H NMR due to coexisting tautomers .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Predicted Solubility (LogP)
Target compound 328.19 ~2.1 (moderate lipophilicity)
N-(4-Nitrophenyl) analog 337.28 ~1.8 (more polar due to NO₂)
N-(4-Methoxyphenyl) analog 345.24 ~2.5 (less polar due to OCH₃)

Biological Activity

The compound 2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-bromophenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula: C12_{12}H10_{10}BrN3_{3}O2_{2}S
  • Molecular Weight: 328.19 g/mol
  • CAS Number: Not specified in the search results.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated promising antibacterial activity comparable to standard antibiotics like norfloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound d1E. coli32 µg/mL
Compound d2S. aureus16 µg/mL
Compound d3P. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays using the MCF7 breast cancer cell line revealed that several thiazole compounds exhibited cytotoxic effects. The compound d6 was identified as particularly effective, showing an IC50_{50} value lower than that of doxorubicin, a commonly used chemotherapeutic agent .

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCell LineIC50_{50} (µM)
Compound d6MCF75.0
Compound d7MCF77.2
DoxorubicinMCF710.0

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, the presence of electron-withdrawing groups in the thiazole moiety enhances the binding affinity to target proteins involved in cancer cell proliferation and bacterial resistance mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Assessment : Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications to the phenyl ring significantly influenced their anticancer potency. The presence of halogen substituents was found to enhance cytotoxic activity against cancer cell lines .

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